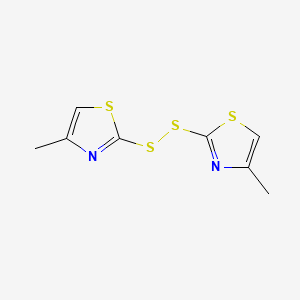

1,2-Bis(4-methylthiazol-2-yl)disulfane

Description

Historical Context and Evolution of Organosulfur Heterocycles in Research

The study of organosulfur compounds, organic compounds containing sulfur, has a rich history intertwined with the development of organic chemistry itself. Initially associated with foul odors, many of these compounds, such as those found in garlic, were later understood to have significant biological properties. Heterocyclic chemistry, which began its development in the 1800s, focuses on cyclic compounds containing atoms of at least two different elements in their rings. The integration of sulfur into these rings created the field of sulfur-containing heterocycles, which has become a cornerstone of medicinal chemistry.

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen, has been a subject of intensive investigation since its discovery. The chemistry of thiazoles has steadily developed, leading to a vast number of known derivatives with diverse applications. Research in this area has evolved from basic synthesis and characterization to the targeted design of complex molecules with specific biological functions. This evolution has been driven by the unique chemical properties conferred by the sulfur and nitrogen heteroatoms, which allow for a wide range of chemical reactions and interactions within biological systems.

Significance of Thiazole and Disulfane (B1208498) Moieties in Contemporary Medicinal Chemistry and Chemical Biology

The thiazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that appears in a multitude of biologically active compounds. Its significance stems from its aromatic nature and the ability of its sulfur and nitrogen atoms to engage in various non-covalent interactions, which is crucial for the binding of molecules to biological targets like enzymes and receptors. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. wisdomlib.orgnih.govbiointerfaceresearch.com This has led to their incorporation into numerous clinically approved drugs.

The disulfide moiety (an S-S bond) is also of great importance in chemical biology. Disulfide bonds are pivotal in determining the tertiary structure of proteins, providing covalent cross-links that are much more stable than non-covalent interactions. The thiol-disulfide exchange is a key biochemical reaction, and the disulfide bond's ability to be cleaved under the reducing conditions found inside cells makes it a useful tool in drug design. For instance, disulfide-containing molecules can be designed as prodrugs that release an active agent upon entering a cell. nih.govnih.gov

Overview of 1,2-Bis(4-methylthiazol-2-yl)disulfane within the Landscape of Thiazolyl Disulfane Compounds

This compound belongs to the class of symmetrical thiazolyl disulfanes. These compounds are characterized by two thiazole rings linked by a disulfide bridge. The general structure involves a thiazole ring connected at its 2-position to a sulfur atom, which is in turn bonded to a second sulfur atom linked to another 2-thiazolyl group.

While specific research literature on this compound is not extensively documented in publicly accessible databases, the broader class of thiazolyl disulfanes has garnered scientific interest. A notable example is the synthetic compound thiacarpine, or bis(2-amino-4-phenyl-5-thiazolyl)disulfide. nih.govresearchgate.net Thiacarpine is a thiazolyl analog of polycarpine, a natural product with high cytotoxic activity. nih.govmdpi.com The study of compounds like thiacarpine provides a framework for understanding the potential properties of other thiazolyl disulfanes, including this compound. The structural variations on the thiazole ring, such as the methyl group at the 4-position in the title compound, can significantly influence the molecule's chemical properties and biological activity.

Table 1: Comparison of this compound and a Related Compound

| Feature | This compound | Thiacarpine (bis(2-amino-4-phenyl-5-thiazolyl)disulfide) |

| Molecular Formula | C₈H₈N₂S₄ | C₁₈H₁₄N₄S₄ |

| Molecular Weight | 260.42 g/mol | 414.59 g/mol |

| Thiazole Substituents | 4-methyl | 2-amino, 4-phenyl |

| Key Structural Feature | Symmetrical disulfide linkage between two 4-methylthiazole (B1212942) rings | Symmetrical disulfide linkage between two substituted aminothiazole rings |

Note: Data for this compound is calculated based on its chemical structure.

Rationale and Scope of Academic Research on this compound

The rationale for investigating this compound stems from the established biological importance of its constituent parts: the thiazole ring and the disulfide bond. Academic research into this and similar molecules is driven by the potential to discover new compounds with valuable pharmacological properties.

Key Research Interests:

Synthesis: Developing efficient and scalable methods for the synthesis of symmetrical and unsymmetrical thiazolyl disulfanes is a fundamental area of chemical research. researchgate.net

Biological Screening: Given the wide range of activities exhibited by thiazole derivatives, a primary goal is to screen compounds like this compound for various biological effects, such as anticancer, antimicrobial, and antioxidant activities. wisdomlib.orgbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related thiazolyl disulfanes with different substituents on the thiazole ring, researchers can establish relationships between the chemical structure and the biological activity. This knowledge is crucial for designing more potent and selective therapeutic agents.

Mechanism of Action: For compounds that show promising activity, further research would focus on elucidating their mechanism of action at the molecular level. For disulfide-containing compounds, this often involves investigating their behavior in the reducing intracellular environment and identifying their cellular targets. nih.gov

The scope of research on this compound would likely begin with its chemical synthesis, followed by a broad screening of its biological activities. Positive results would then warrant more in-depth studies to understand its therapeutic potential.

Table 2: Properties of Key Chemical Moieties

| Moiety | Chemical Structure | Significance in Research |

| Thiazole | A five-membered ring with one sulfur and one nitrogen atom (C₃H₃NS) | Core component in many biologically active compounds; versatile scaffold for drug design. wisdomlib.org |

| Disulfane (Disulfide) | A covalent bond between two sulfur atoms (-S-S-) | Important for protein structure; can be cleaved under cellular reducing conditions, making it useful in prodrug design. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPYUFUIUSJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SSC2=NC(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398980 | |

| Record name | Bis(4-methylthiazol-2-yl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23826-98-4 | |

| Record name | Bis(4-methylthiazol-2-yl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 1,2 Bis 4 Methylthiazol 2 Yl Disulfane and Its Analogues

Anticancer / Antitumor Investigations

Inhibition of Specific Kinases (e.g., PAK1) and Other Molecular Targets

While specific inhibitory data for 1,2-Bis(4-methylthiazol-2-yl)disulfane against p21-activated kinase 1 (PAK1) is not extensively documented in publicly available research, the broader class of thiazole-containing compounds has been widely investigated as potent inhibitors of various protein kinases and other critical molecular targets. nih.gov Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, making them prime targets for therapeutic intervention. nih.govnih.gov

Thiazole (B1198619) derivatives have been successfully developed as inhibitors for several important kinase families. For instance, aminothiazole-based compounds have been identified as selective and potent inhibitors of Aurora kinases, which are crucial for mitotic progression. nih.gov Similarly, various thiazole hybrids have shown significant inhibitory activity against phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR), all of which are validated targets in oncology. nih.gov

Beyond kinases, the thiazole scaffold is present in molecules that target other enzymes and proteins. Certain bis-thiazole analogues have been reported to act as HIV-protease inhibitors. nih.gov Molecular docking studies on other derivatives have predicted strong binding interactions with targets like Rho6 protein, c-Kit tyrosine kinase, and dihydrofolate reductase (DHFR), indicating a broad potential for enzyme inhibition. nih.govdovepress.commdpi.com The anti-inflammatory effects of some thiazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov

The following table summarizes the inhibitory activities of various thiazole analogues against different molecular targets, illustrating the potential of this chemical class.

| Compound Class/Derivative | Target Kinase/Enzyme | Activity (IC₅₀) | Source |

| bis-dithiazole analogue (Compound 24) | PI3K | 2.33 nM | nih.gov |

| Aminothiazole analogue (Compound 29) | Aurora A | 79 nM | nih.gov |

| Aminothiazole analogue (Compound 30) | Aurora A | 140 nM | nih.gov |

| 2-thio-diarylimidazole-thiazole (Compound 1) | COX-2 | 88.5% inhibition | nih.gov |

| 2-thio-diarylimidazole-thiazole (Compound 9) | COX-1 | 85.5% inhibition | nih.gov |

| Imidazo[2,1-b] nih.govmdpi.comscienceopen.comthiadiazole (Compound 5c) | COX-2 | Higher inhibition than Diclofenac | nih.gov |

Antioxidant Activity and Free Radical Scavenging Properties

The antioxidant potential of compounds containing a thiazole ring is well-established, with research indicating their ability to neutralize harmful reactive oxygen species (ROS) and mitigate oxidative stress. mdpi.comnih.gov Oxidative stress is a key pathological factor in various diseases, and antioxidants can prevent or slow cellular damage by scavenging free radicals through mechanisms like hydrogen atom donation (HAT) or single electron transfer (SET). nih.govisres.org

Numerous studies on thiazole derivatives, particularly those featuring phenolic groups, have demonstrated significant antioxidant and antiradical capabilities. mdpi.comnih.govnih.gov The effectiveness of these compounds is commonly evaluated using a panel of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov Electron transfer capacity is often measured via methods such as the Ferric Reducing Antioxidant Potential (FRAP) assay. nih.gov

For example, studies on phenolic thiazoles have shown that certain derivatives possess a potent capacity to scavenge DPPH and ABTS radicals, with some compounds exhibiting lower IC₅₀ values (indicating higher potency) than standard antioxidants like ascorbic acid and Trolox. nih.govnih.gov The disulfide linkage present in this compound is also a feature found in other molecules with known antioxidant properties.

The table below presents the antioxidant activities of several representative thiazole analogues from scientific literature.

| Compound/Derivative | Assay | Activity (IC₅₀) | Source |

| (E)-2-(2,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (5b) | ABTS•+ Scavenging | 1.89 µg/mL | nih.gov |

| (E)-2-(2,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride (5b) | DPPH• Scavenging | 3.99 µg/mL | nih.gov |

| Thiazole-polyphenol (Compound 7j) | DPPH Scavenging | 3.38 µM | nih.gov |

| Thiazole-polyphenol (Compound 7k) | DPPH Scavenging | 3.99 µM | nih.gov |

| Thiazolidinone derivative (Compound 4) | DPPH Scavenging | 43.1 µM | researchgate.net |

| Ascorbic Acid (Reference) | DPPH Scavenging | 4.34 µg/mL | nih.gov |

Anti-inflammatory Properties

The thiazole nucleus is a core component in many compounds designed to exhibit anti-inflammatory activity. nih.govnih.gov Inflammation is a biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov

Research has focused on developing thiazole-containing molecules as effective anti-inflammatory agents, with some acting as selective inhibitors of COX-2 over COX-1, a strategy aimed at reducing gastrointestinal side effects associated with traditional NSAIDs. nih.govnih.gov For instance, novel series of 2-thio-diarylimidazole derivatives containing a thiazole moiety have been synthesized and shown to possess significant inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov In other studies, imidazo[2,1-b] nih.govmdpi.comscienceopen.comthiadiazole derivatives demonstrated potent in vivo anti-inflammatory effects in carrageenan-induced rat paw edema models, with molecular docking studies confirming their interaction with COX enzymes. nih.gov The development of hybrid molecules, such as combining ibuprofen (B1674241) with a thiazolo-triazole structure, has also been explored to create anti-inflammatory agents with improved safety profiles. nih.gov

The following table details the COX inhibitory activity of selected thiazole analogues.

| Compound/Derivative | Target | Activity | Source |

| Imidazole-thiazole derivative (Compound 1) | COX-2 | 88.5% Inhibition (at 10 µM) | nih.gov |

| Imidazole-thiazole derivative (Compound 4) | COX-2 | 82.7% Inhibition (at 10 µM) | nih.gov |

| Imidazole-thiazole derivative (Compound 6) | COX-2 | 82.8% Inhibition (at 10 µM) | nih.gov |

| Imidazo[2,1-b] nih.govmdpi.comscienceopen.comthiadiazole (Compound 5c) | COX-2 | Showed higher inhibition than Diclofenac | nih.gov |

| Imidazole-thiazole derivative (Compound 9) | COX-1 | 85.5% Inhibition (at 10 µM) | nih.gov |

| Imidazole-thiazole derivative (Compound 7) | COX-1 | 82.4% Inhibition (at 10 µM) | nih.gov |

Antiviral Activity, including against Coronaviruses

The thiazole scaffold has emerged as a promising structural motif in the development of antiviral agents, including those targeting coronaviruses like SARS-CoV-2. nih.gov A critical target for anti-coronavirus drug design is the main protease (Mpro), also known as 3C-like protease (3CLpro). mdpi.comnih.gov This enzyme is essential for processing viral polyproteins into functional units, a crucial step in the viral replication cycle. scienceopen.comnih.gov Its high degree of conservation among coronaviruses and lack of a close human homologue make it an ideal target for inhibitors. scienceopen.com

Several research groups have designed and synthesized thiazole-based derivatives as inhibitors of SARS-CoV-2 Mpro. nih.gov For example, a series of N-(substituted-thiazol-2-yl)cinnamamide analogues, designed based on the structure of the repurposed drug nitazoxanide, showed significant inhibitory activity against the viral protease in enzymatic assays. nih.gov Molecular modeling of these compounds revealed key binding interactions with amino acid residues in the enzyme's active site, such as His41 and Glu166. nih.gov These findings highlight the potential of thiazole-containing structures to serve as a foundation for the development of new anti-coronavirus therapeutics.

The inhibitory concentrations of several thiazole-based compounds against SARS-CoV-2 Mpro are presented below.

| Compound/Derivative | Target | Activity (IC₅₀) | Source |

| N-(substituted-thiazol-2-yl)cinnamamide (Compound 20) | SARS-CoV-2 Mpro | 14.7 µM | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide (Compound 21) | SARS-CoV-2 Mpro | 21.99 µM | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide (Compound 19) | SARS-CoV-2 Mpro | 22.61 µM | nih.gov |

| Nitazoxanide (Reference) | SARS-CoV-2 Mpro | 2.12 µM | nih.gov |

| Lopinavir (Reference) | SARS-CoV-2 Mpro | 42.1 µM | nih.gov |

Studies on Other Biological Activities (e.g., Enzyme Inhibition, Immunomodulation)

Beyond the activities previously described, the diverse chemical nature of thiazole-containing compounds and their analogues lends them to a range of other biological functions, including specific enzyme inhibition and immunomodulation.

Enzyme Inhibition: As detailed in the antiviral section, thiazole derivatives have been specifically designed to inhibit the SARS-CoV-2 main protease (Mpro), a cysteine protease vital for viral replication. nih.gov This represents a clear example of targeted enzyme inhibition. Furthermore, related heterocyclic compounds have been investigated as inhibitors of other enzyme classes. For instance, some 1,3,4-thiadiazole (B1197879) derivatives have been docked against dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, suggesting potential as anticancer agents. dovepress.com

Immunomodulation: The immune system presents another area where related heterocyclic compounds have shown activity. A study on S- and N-alkylated indolyl-oxadiazole-thiones investigated their effects on various immune functions. researchgate.net Several of these compounds demonstrated a highly significant inhibitory effect on the proliferation of phytohaemagglutinin (PHA)-activated T-cells, a key component of the adaptive immune response. researchgate.net Additionally, one derivative was found to suppress the respiratory burst (ROS production) in phagocytes, which is a critical function of the innate immune system. researchgate.net These findings, while not on the exact title compound, suggest that heterocyclic molecules containing sulfur and nitrogen can possess immunomodulatory properties.

The table below summarizes some of these diverse biological activities.

| Compound Class/Derivative | Biological Activity | Target/Assay | Result (IC₅₀) | Source |

| Indolyl-oxadiazole-thione (Compound 1) | T-cell Proliferation Inhibition | PHA-activated T-cells | < 3 µg/mL | researchgate.net |

| Indolyl-oxadiazole-thione (Compound 2a) | T-cell Proliferation Inhibition | PHA-activated T-cells | < 3 µg/mL | researchgate.net |

| Indolyl-oxadiazole-thione (Compound 2b) | T-cell Proliferation Inhibition | PHA-activated T-cells | < 3 µg/mL | researchgate.net |

| Indolyl-oxadiazole-thione (Compound 2h) | Phagocyte ROS Inhibition | Luminol-based chemiluminescence | 2.4 µg/mL | researchgate.net |

Mechanistic Insights into the Biological Actions of 1,2 Bis 4 Methylthiazol 2 Yl Disulfane

The Role of Disulfide Bond Reactivity in Biological Contexts

The disulfide bond (S-S) is a pivotal functional group that governs the biological activity of 1,2-Bis(4-methylthiazol-2-yl)disulfane. Disulfide bonds are known to play critical roles in stabilizing the three-dimensional structures of many proteins. nih.gov The disruption or modification of these bonds is strongly associated with a loss of protein function. nih.gov The reactivity of a disulfide bond is not uniform; it is significantly influenced by its molecular structure and the surrounding environment. nih.gov Factors such as the conformation of the bond and the presence of nearby electrostatic groups can dramatically alter its reactivity with other molecules, including biological thiols. nih.gov In biological systems, the disulfide bond is not merely a static structural staple but a dynamic entity that can participate in exchange and redox reactions, making it a crucial element in cellular signaling and redox regulation. researchgate.netnih.gov

A primary mechanism for the bioactivity of this compound involves the reductive cleavage of its disulfide bond by endogenous thiols. Cells maintain a highly reducing internal environment, rich in thiol-containing molecules like glutathione (B108866) (GSH) and the proteins of the thioredoxin (Trx) system. nih.govnih.gov These cellular components are central to maintaining redox homeostasis, the balance between oxidizing and reducing reactions. nih.gov

The thioredoxin system, comprising thioredoxin reductase (TrxR) and thioredoxin (Trx), is a key player in this process. nih.gov TrxR, a flavoprotein that utilizes NADPH, reduces the active site disulfide in Trx. mdpi.com Reduced Trx can then, in turn, reduce disulfide bonds in other proteins or small molecules. mdpi.com Studies on structurally similar 2-imidazolyl disulfides have shown they can act as substrates for reduction by thioredoxin reductase. nih.gov This suggests that this compound can be reductively cleaved by the Trx system, breaking the S-S bond and generating two highly reactive thiol molecules (4-methylthiazole-2-thiol). This cleavage is a critical activation step, transforming the parent disulfide into its bioactive mercapto derivatives. Similarly, glutathione, the most abundant intracellular non-protein thiol, can readily cleave disulfide bonds in a process catalyzed by glutaredoxin. nih.govmdpi.com

The cleavage of the disulfide bond in this compound by intracellular thiols proceeds via a thiol-disulfide exchange reaction. nih.govnih.gov This reaction is a type of nucleophilic substitution (SN2) where a thiolate anion (RS⁻), the deprotonated and more nucleophilic form of a thiol, attacks one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This attack proceeds through a transient, linear trisulfide-like transition state. nih.govrsc.org

The reaction can be summarized in two steps:

An attacking cellular thiolate (e.g., GSH⁻) reacts with the disulfide (R'-S-S-R'), forming a mixed disulfide and releasing a new thiolate.

GSH⁻ + R'-S-S-R' → GSS-R' + R'-S⁻

The newly formed thiolate can then react with another molecule of GSH, completing the reduction.

The rate and favorability of this exchange are influenced by several factors, including the pKa of the attacking thiol and the stability of the leaving group. researchgate.net This exchange mechanism is fundamental to the way disulfide-containing molecules interact with and modify thiol-containing proteins and enzymes within the cell. nih.gov

Interactive Table: Key Factors in Thiol-Disulfide Exchange

| Factor | Description | Biological Relevance |

| Nucleophile | The deprotonated thiolate anion (RS⁻) is the primary attacking species. | The concentration of thiolate is pH-dependent; physiological pH favors its formation from thiols like glutathione. researchgate.net |

| Transition State | A transient, symmetric trisulfide structure forms during the SN2 reaction. rsc.org | The stability of this intermediate affects the reaction rate. Hydrophobic environments, like enzyme active sites, can stabilize it. researchgate.net |

| Leaving Group | The stability of the departing thiolate (R'-S⁻) influences the reaction's thermodynamics. | The pKa of the leaving group thiol affects its stability as an anion. |

| Redox Environment | The highly reducing intracellular environment, rich in GSH and Trx, drives the reaction towards disulfide cleavage. nih.govnih.gov | This ensures that exogenous disulfides like this compound are readily activated. |

Cellular and Subcellular Molecular Targets

Once activated via reductive cleavage, the resulting mercapto-thiazole derivatives can interact with a range of cellular and subcellular targets. The broad biological activity of thiazole-containing compounds, including antimicrobial and anticancer effects, stems from these interactions. nih.govnih.gov

One of the key mechanisms underlying the antimicrobial activity of this compound is the disruption of microbial cell membranes. This action compromises the physical barrier of the microbe, leading to leakage of intracellular contents and ultimately, cell death. nih.gov While the precise sequence of events for this specific compound is a subject of ongoing research, the general mechanism for membrane-active antimicrobials involves several steps. The compound may initially bind to the membrane surface, followed by insertion into the lipid bilayer. This insertion can disrupt the packing of phospholipids, leading to increased membrane permeability, depolarization of the membrane potential, and the formation of pores or lesions. nih.govnih.gov Scanning electron microscopy of bacteria treated with similar antimicrobial agents has shown visible rupture and collapse of the cell structure. nih.gov

The reactive thiols generated from the cleavage of this compound are highly effective at targeting sulfur-containing enzymes and proteins. Many enzymes rely on cysteine residues, which contain a thiol group (-SH), for their catalytic activity or structural integrity. mdpi.com The generated 4-methylthiazole-2-thiol (B189695) can engage in thiol-disulfide exchange with these critical cysteine residues, a process known as thioalkylation.

This can lead to:

Formation of Mixed Disulfides: The thiol derivative can form a new, mixed disulfide bond with a cysteine residue on a target protein (Protein-S-S-Thiazole). This modification can block the active site or alter the protein's conformation, leading to inhibition of its function. nih.gov

Enzyme Inhibition: Key metabolic enzymes or regulatory proteins containing reactive cysteines are prime targets. For example, the thioredoxin system itself can be targeted. Studies on similar disulfides have shown they can cause reversible thioalkylation of the catalytic site cysteines in thioredoxin (hTrx) and even irreversible inactivation by targeting other cysteine residues on the protein, such as Cys73. nih.gov This inhibition disrupts the cell's ability to manage oxidative stress and carry out essential reductive processes. nih.gov

By reacting with key components of the cell's antioxidant defense systems, such as glutathione and the thioredoxin machinery, this compound directly modulates cellular homeostasis and the delicate redox balance. nih.gov Cellular redox homeostasis is the dynamic process of balancing oxidizing agents (like reactive oxygen species, ROS) and the antioxidant defense network. nih.govnih.gov

The introduction of the disulfide compound initiates a cascade of events:

Depletion of Reductants: The reductive cleavage of the disulfide consumes cellular reducing equivalents, primarily GSH and NADPH (used by TrxR). nih.govmdpi.com

Inhibition of Redox Enzymes: As described above, the subsequent thioalkylation can inhibit crucial redox-regulating enzymes like thioredoxin reductase and glutathione reductase. nih.gov

Induction of Oxidative Stress: This dual action—consuming antioxidants and inhibiting the enzymes that regenerate them—cripples the cell's ability to neutralize ROS. The resulting imbalance leads to a state of oxidative stress, where ROS accumulate and cause widespread damage to DNA, lipids, and proteins, ultimately triggering cell death pathways. nih.gov

Interactive Table: Cellular Consequences of this compound Action

| Cellular Process | Effect of Compound | Mechanism |

| Membrane Function | Disruption of integrity, increased permeability | Direct interaction with the microbial cell membrane, leading to physical damage. |

| Enzyme Activity | Inhibition of sulfur-containing enzymes | Thioalkylation of critical cysteine residues, forming mixed disulfides and inactivating the protein. nih.gov |

| Redox Balance | Shift towards oxidative state | Depletion of glutathione and NADPH pools; inhibition of thioredoxin and glutathione systems. nih.govnih.gov |

| Cellular Viability | Cytotoxicity (antimicrobial/anticancer) | Combination of membrane damage, enzyme inhibition, and induction of lethal oxidative stress. nih.gov |

Pathways Leading to Programmed Cell Death (Apoptosis)

While direct studies on this compound are limited, research on related thiazole (B1198619) derivatives provides significant insights into the potential apoptotic pathways this compound may trigger. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. There are two main apoptotic pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic, or mitochondrial, pathway. nih.gov

Research on other bis-thiazole derivatives has shown their capability to induce apoptosis in cancer cells. For instance, certain novel bis-thiazole compounds have been observed to trigger cell death through the mitochondrial-dependent pathway. nih.gov This pathway involves the upregulation of pro-apoptotic genes like Bax and Puma and the downregulation of anti-apoptotic genes such as Bcl-2. nih.gov

The core 4-methylthiazole (B1212942) moiety itself has been shown to be a potent inducer of apoptosis. In studies on leukemia cell lines, 4-methylthiazole treatment led to a significant disruption of the mitochondrial membrane potential, the activation of Caspase-3, and the release of Cytochrome C, all of which are hallmark indicators of the intrinsic apoptotic pathway. ksbu.edu.trresearchgate.net Furthermore, treatment with 4-methylthiazole has been associated with an increase in reactive oxygen species (ROS), suggesting that oxidative stress plays a role in its cytotoxic effects. researchgate.net High levels of ROS can damage cellular components, including mitochondria, further promoting apoptosis. researchgate.net

The apoptotic activity of 4-methylthiazole in K562 chronic myeloid leukemia cells has been shown to involve the upregulation of pro-apoptotic proteins like TP53, BAX, and BAK, without a significant change in GPX4 levels, indicating an oxidative stress-independent apoptotic mechanism in this specific context. ksbu.edu.tr This suggests that the pathways can be cell-type specific.

Given that this compound is composed of two 4-methylthiazole units, it is plausible that it shares similar apoptotic mechanisms. The disulfide bridge may also play a role, potentially by interacting with thiol groups in cellular proteins and contributing to cellular stress.

Table 1: Apoptotic Effects of Related Thiazole Compounds

| Compound/Derivative | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Novel Bis-Thiazole Derivatives | KF-28 (ovarian cancer) | Upregulation of Bax and Puma, downregulation of Bcl-2 | nih.gov |

| 4-Methylthiazole | HL-60 (leukemia) | Disruption of mitochondrial membrane potential, Caspase-3 activation, Cytochrome C release, increased ROS | ksbu.edu.trresearchgate.net |

Inhibition of Key Metabolic Enzymes (e.g., FabH, Acetohydroxyacid Synthase)

The biological activity of this compound may also stem from its ability to inhibit essential metabolic enzymes in pathogens and plants.

Inhibition of FabH:

FabH, or 3-ketoacyl-acyl carrier protein synthase III, is a crucial enzyme that initiates fatty acid biosynthesis in bacteria. nih.gov Its essential role and structural uniqueness in bacteria make it an attractive target for the development of new antibacterial agents. nih.gov While there is no direct evidence of this compound inhibiting FabH, studies on other sulfur-containing heterocyclic compounds, such as 1,2-dithiole-3-ones, have demonstrated potent inhibition of this enzyme. nih.gov These compounds have shown activity against FabH from both Escherichia coli (ecFabH) and Staphylococcus aureus (saFabH). nih.gov The disulfide bond in this compound could potentially interact with the active site of FabH, similar to how other sulfur-containing inhibitors function.

Table 2: Inhibitory Activity of Related Compounds against FabH

| Compound Class | Target Enzyme | IC₅₀ Values | Reference |

|---|

Inhibition of Acetohydroxyacid Synthase (AHAS):

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). nih.govresearchgate.net This enzyme is found in plants and microorganisms but not in animals, making it a prime target for herbicides and antimicrobial agents. researchgate.net Various chemical families of herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines, are known to inhibit AHAS by blocking the channel that leads to the active site, thereby preventing substrate binding. nih.govnih.gov The inhibition of AHAS leads to a deficiency in essential amino acids, ultimately causing growth arrest. nih.gov

The thiazole moiety is a component of some known bioactive molecules, and while direct inhibition of AHAS by this compound has not been reported, its structural features could potentially allow it to interact with the enzyme. The development of resistance to existing AHAS inhibitors often involves mutations in the enzyme's structure, highlighting the need for novel inhibitors with different binding modes.

Structure-Mechanism Correlation Studies

Understanding the relationship between the chemical structure of a compound and its biological mechanism is fundamental for designing more potent and selective therapeutic agents. For thiazole derivatives, structure-activity relationship (SAR) studies have provided valuable insights.

The anticancer activity of some thiazole derivatives has been linked to their ability to inhibit tubulin polymerization. nih.gov For instance, certain 2,4-disubstituted thiazole derivatives have shown potent inhibitory effects on tubulin, with activity comparable to or exceeding that of known inhibitors like combretastatin (B1194345) A-4. nih.gov The nature and position of substituents on the thiazole ring are critical for this activity.

In the context of this compound, the key structural features are the two 4-methylthiazole rings and the disulfide bridge. The methyl group at the 4-position of the thiazole ring is a common feature in many biologically active thiazoles. The disulfide (-S-S-) linkage is a notable feature, as disulfides are known to be redox-active and can participate in thiol-disulfide exchange reactions with cysteine residues in proteins. This reactivity could be a key aspect of its mechanism of action, potentially leading to the inactivation of enzymes or disruption of protein structures. The length and flexibility of the disulfide bridge compared to a single atom linker could also influence how the two thiazole moieties are presented to a biological target. nih.gov

While a definitive structure-mechanism correlation for this compound awaits further specific research, the collective evidence from related thiazole and disulfide-containing compounds suggests that its biological effects likely arise from a combination of its ability to induce apoptosis, potentially through mitochondrial pathways, and its capacity to inhibit key metabolic enzymes through interactions involving its heterocyclic rings and reactive disulfide bond.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methylthiazole |

| Bax |

| Bak |

| Bcl-2 |

| Puma |

| Cytochrome C |

| Combretastatin A-4 |

| Valine |

| Leucine |

Structure Activity Relationships Sar and Rational Design of 1,2 Bis 4 Methylthiazol 2 Yl Disulfane Analogues

Impact of Substituent Modifications on the 4-Methylthiazole (B1212942) Ring

The thiazole (B1198619) ring is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Modifications to the substituents on the 4-methylthiazole ring of 1,2-bis(4-methylthiazol-2-yl)disulfane analogues can profoundly affect their biological efficacy.

Research on various 2,4-disubstituted thiazole derivatives has shown that the nature of the substituent plays a crucial role in determining activity. For instance, structure-activity relationship analyses have revealed that the introduction of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), can be beneficial for antimicrobial activity. nih.gov Specifically, the presence of these groups in the para position of a benzene (B151609) ring attached to the thiazole moiety has been linked to increased potency. nih.gov

Furthermore, increasing the lipophilicity of the molecule by introducing bulkier or more fat-soluble groups can positively influence antimicrobial effects. nih.gov An example of this is the replacement of an amino group (NH₂) with a more lipophilic benzamide (B126) or a 3,4-dimethoxybenzylidene group, which has been shown to enhance activity. nih.gov Similarly, in other heterocyclic systems, replacing a simple alkyl substituent with a more lipophilic cyclohexyl moiety has led to a significant increase in activity against certain bacterial strains. nih.gov

The position of the substituent also matters. Studies on other thiazole-containing compounds have indicated that modifications at various positions on the ring can generate new molecules with potent biological activities. researchgate.netglobalresearchonline.net For example, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the nature of the thioacetamide (B46855) substituent significantly influenced anticancer activity. nih.gov

| Parent Scaffold | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole | Addition of electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OMe) groups | Beneficial for antimicrobial activity | nih.gov |

| 2-aminothiazole derivative | Replacement of NH₂ with more lipophilic groups (e.g., benzamide) | Positive effect on antimicrobial activity | nih.gov |

| Thiazole derivative | Replacement of butyl substituent with a more lipophilic cyclohexyl moiety | 4-fold increase in activity against MRSA | nih.gov |

| Thiazole-linked azoles | Inclusion of a 1,2,4-triazole (B32235) ring | Showed the highest anticonvulsant properties in a series | nih.gov |

Influence of the Disulfane (B1208498) Bridge Linkage on Biological Activity

The disulfane (-S-S-) bridge is a key structural feature of this compound. This linkage is not merely a passive connector; it significantly influences the molecule's three-dimensional shape, stability, and interaction with biological targets. Cyclization of peptides and other molecules using disulfide bridges is a known strategy to stabilize specific conformations and enhance metabolic stability and potency. researchgate.net

While the major solution conformations can be conserved when a disulfide bridge is replaced with other linkers like thioether or methylene (B1212753) thioacetal bridges, the distribution of these conformations can differ appreciably. researchgate.net This suggests that even subtle changes in the bridging structure can be used to fine-tune the conformational properties of a molecule, which in turn can modulate its biological activity. researchgate.net The disulfide bond itself is redox-active and can be cleaved under certain biological conditions, which could be a mechanism for drug activation or deactivation. The length and flexibility of the linker between two active pharmacophores are critical for optimal interaction with a target protein, especially if the molecule is intended to bind to two sites simultaneously.

Investigation of Lipophilicity and Water Solubility on Bioavailability and Efficacy

Lipophilicity, often expressed as the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For a molecule to be orally bioavailable, it must possess a balance between aqueous solubility to dissolve in the gastrointestinal fluids and sufficient lipophilicity to permeate across cell membranes. fhnw.chcumhuriyet.edu.tr

Absorption: Highly lipophilic substances can more easily penetrate the lipid-rich cell membranes of the intestinal wall. nih.gov However, very high lipophilicity can lead to poor solubility in the gut, trapping within lipid micelles, or rapid metabolism by liver enzymes, ultimately reducing bioavailability. nih.govfhnw.ch It has been suggested that a logP value between 2 and 4 may be suitable for achieving adequate solubility and absorption for many compounds. fhnw.ch

Distribution: After absorption, a drug's lipophilicity influences its distribution throughout the body. Lipophilic compounds tend to accumulate in fatty tissues, which can act as a reservoir, prolonging the drug's presence in the body. nih.gov

Metabolism and Excretion: Increased lipophilicity can make a compound more susceptible to metabolism in the liver. nih.gov The body's natural detoxification processes often involve making molecules more water-soluble to facilitate their excretion through the kidneys.

| Pharmacokinetic Parameter | Influence of Lipophilicity | Reference |

|---|---|---|

| Absorption | Higher lipophilicity generally increases membrane permeability, but excessively high logP can decrease absorption due to poor aqueous solubility. | nih.govfhnw.ch |

| Distribution | Lipophilic compounds tend to distribute into and accumulate in fatty tissues. | nih.gov |

| Metabolism | Substances with increased lipophilicity are often more susceptible to metabolism by liver enzymes. | nih.gov |

| Excretion | Higher lipophilicity can lead to slower excretion due to storage in fatty tissues. | nih.gov |

Stereochemical Considerations and Enantiomeric Effects on Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. nih.gov Although they have the same chemical formula and connectivity, enantiomers can have vastly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and selectivity. nih.gov One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. nih.gov For example, the R-enantiomer of the antidepressant fluoxetine (B1211875) was found to cause cardiac repolarization issues, leading to the cessation of its development as a single-enantiomer drug. nih.gov

While specific research on the stereochemistry of this compound is not widely available, the principles of stereochemistry are universally applicable. If chiral centers are introduced into its analogues through substituent modifications, it would be crucial to separate and evaluate the individual enantiomers. This process, known as chiral resolution, allows for the identification of the more active and safer enantiomer (the eutomer), which can then be developed as a single-enantiomer drug. This approach can lead to a simpler pharmacological profile, an improved therapeutic index, and reduced potential for drug interactions. nih.gov

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of virtual compounds and providing deep insights into SAR. These methods allow researchers to predict how a molecule will interact with its biological target and to build models that correlate chemical structure with biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. semanticscholar.orgnih.gov This method helps to elucidate the binding mode and the specific interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. mdpi.comnih.gov

For thiazole derivatives, molecular docking has been successfully used to explain their mechanisms of action. For example, docking studies have suggested that certain thiazole-containing compounds can bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, a key process in cell division. nih.gov In other studies, docking has been used to predict the binding of thiazole derivatives to targets like the epidermal growth factor receptor (EGFR) tyrosine kinase, DNA gyrase, and various proteins implicated in cancer. mdpi.comnih.govresearchgate.net The binding energy scores calculated from docking can provide a qualitative estimate of binding affinity, helping to prioritize which analogues to synthesize and test experimentally. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov The process involves calculating a set of numerical descriptors for each molecule that describe its physicochemical properties (e.g., lipophilicity, size, electronic properties). nih.govmdpi.com Then, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates these descriptors with the observed biological activity. researchgate.netnih.gov

A robust QSAR model can be highly predictive, allowing researchers to estimate the activity of novel, unsynthesized compounds. researchgate.netresearchgate.net This accelerates the design of new, more potent analogues by focusing synthetic efforts on the most promising candidates. QSAR models have been developed for various classes of heterocyclic compounds to predict activities such as α-glucosidase inhibition and anticancer effects. researchgate.netmdpi.com The statistical quality of a QSAR model is typically validated using metrics like the correlation coefficient (R²) to ensure its predictive power. researchgate.netnih.gov For the rational design of this compound analogues, a QSAR approach could identify the key structural features that are most critical for a desired biological effect.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to investigate the electronic structure and reactivity of molecules, offering insights that guide the rational design of novel analogues. For this compound, DFT calculations can elucidate key electronic properties that are fundamental to its chemical behavior and potential biological activity. These calculations, often employing methods like the B3LYP functional with a 6-31G* basis set, can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For thiazole derivatives, these calculations provide a theoretical basis for understanding their interactions with biological targets. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. researchgate.netnih.govresearchgate.net These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are pivotal for a molecule's binding affinity to a biological receptor. For instance, the nitrogen and sulfur atoms of the thiazole rings in this compound and its analogues are expected to be key sites for interaction.

Furthermore, DFT can be used to calculate Mulliken atomic charges, which quantify the partial charge on each atom in the molecule. researchgate.netresearchgate.net This analysis helps in understanding the intramolecular charge transfer and identifying the atoms that are most likely to participate in interactions with a target protein.

Below is a representative table of electronic properties that can be derived from DFT calculations for thiazole-containing compounds. While specific experimental or calculated values for this compound are not widely published, this table illustrates the typical data generated in such studies.

| Electronic Property | Representative Value/Description | Significance in Drug Design |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capacity; relevant for charge-transfer interactions. researchgate.net |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting capacity; important for interactions with nucleophilic residues. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and kinetic stability. researchgate.netresearchgate.net |

| Dipole Moment | 1.5 to 3.0 Debye | Influences solubility and the ability to cross biological membranes. |

| Mulliken Charges | N atoms: ~ -0.4 to -0.6Thiazole S atom: ~ +0.3 to +0.5 | Identifies specific atoms involved in electrostatic interactions and hydrogen bonding. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms; Positive potential near disulfide bridge H-atoms. | Visualizes regions for electrophilic and nucleophilic attack, guiding modifications to enhance binding. researchgate.netnih.govresearchgate.net |

Note: The values presented in this table are illustrative and represent typical ranges found for thiazole derivatives in computational studies. They are not specific measured values for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies employed in the early stages of drug discovery to identify and optimize lead compounds. nih.gov These techniques are particularly useful for designing analogues of a parent compound like this compound by identifying the essential structural features responsible for its biological activity.

A pharmacophore model is an abstract three-dimensional representation of the key molecular interaction features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net The generation of a pharmacophore model can be based on the structure of the ligand (ligand-based) or the structure of the biological target (structure-based).

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.govmdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. jddtonline.infoamanote.com This process allows for the rapid and cost-effective identification of novel chemical scaffolds that are likely to exhibit the desired biological activity. The hits from the virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target.

For the rational design of analogues of this compound, a hypothetical pharmacophore model could be constructed based on its known structural features and potential interactions. The key features might include:

Aromatic/Hydrophobic features: The two 4-methylthiazole rings.

Hydrogen Bond Acceptors: The nitrogen atoms in the thiazole rings.

A flexible linker: The disulfide bond, which dictates the spatial relationship between the two thiazole moieties.

The following table illustrates a hypothetical pharmacophore model that could be used for virtual screening of analogues of this compound.

| Pharmacophoric Feature | Geometric Constraint (Illustrative) | Role in Ligand Binding |

| Aromatic Ring 1 (AR1) | Centroid Position | π-stacking or hydrophobic interactions with the receptor. |

| Aromatic Ring 2 (AR2) | Centroid Position | π-stacking or hydrophobic interactions with the receptor. |

| Hydrogen Bond Acceptor 1 (HBA1) | Located on the N atom of AR1 | Forms hydrogen bonds with donor residues in the binding pocket. |

| Hydrogen Bond Acceptor 2 (HBA2) | Located on the N atom of AR2 | Forms hydrogen bonds with donor residues in the binding pocket. |

| Distance AR1 to AR2 | 8-12 Å | Defines the required spacing between the two aromatic systems for optimal fit. |

| Angle HBA1-AR1-AR2 | 120-150° | Orients the hydrogen bond acceptor for effective interaction. |

Note: This table represents a hypothetical pharmacophore model for illustrative purposes, as specific pharmacophore studies on this compound are not publicly available.

The identified hits from such a virtual screening would likely possess diverse core structures but share the essential pharmacophoric features of the parent compound. These hits would then be synthesized and biologically evaluated, potentially leading to the discovery of new analogues with improved activity, selectivity, or pharmacokinetic properties. nih.gov

Advanced Characterization and Analytical Techniques in Research of 1,2 Bis 4 Methylthiazol 2 Yl Disulfane

Spectroscopic Analysis for Structural Confirmation (e.g., ¹H and ¹³C NMR, FT-IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in verifying the chemical structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular framework.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are essential for mapping the connectivity of atoms. In the ¹H NMR spectrum of related 4-methylthiazole (B1212942) derivatives, characteristic signals are observed for the methyl and thiazole (B1198619) ring protons. For instance, in various synthesized 4-methylthiazole compounds, the methyl protons typically appear as a singlet in the upfield region of the spectrum, while the aromatic protons of the thiazole ring resonate further downfield. rsc.orgmdpi.com Two-dimensional NMR techniques can be employed for more complex structures to establish through-bond and through-space correlations. mdpi.com

FT-IR Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of thiazole-containing compounds reveals characteristic vibrational frequencies. For example, the C=N stretching vibration within the thiazole ring is a notable feature. nih.gov In the context of this compound, the S-S stretching vibration would be an important, albeit potentially weak, absorption in the far-infrared region.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For this compound, the molecular ion peak would correspond to its molecular weight of approximately 260.4 g/mol . The fragmentation pattern would likely show cleavage of the disulfide bond and fragmentation of the thiazole rings, providing further structural evidence. Studies on related thiazole derivatives have successfully used mass spectrometry to confirm their structures. rsc.org

| Spectroscopic Technique | Anticipated Observations for this compound | Reference Data from Related Compounds |

| ¹H NMR | Signals for methyl protons and thiazole ring protons. | Methyl protons (CH₃) as a singlet; thiazole protons in the aromatic region. rsc.orgmdpi.com |

| ¹³C NMR | Resonances for methyl carbon, and carbons of the thiazole ring. | Data for various thiazole derivatives show characteristic shifts for ring and substituent carbons. mdpi.com |

| FT-IR | Characteristic absorptions for C=N, C-H, and S-S bonds. | C=N stretch, aromatic C-H stretch. nih.gov |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | Used to confirm the mass of synthesized thiazole derivatives. rsc.org |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) serves as an identifier, while the peak area allows for quantification and purity determination. Preparative HPLC can be used for the purification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the disulfide bond in this compound might pose some challenges regarding thermal stability, GC-MS could potentially be used for its analysis. The gas chromatogram would indicate the purity, while the mass spectrum of the eluting peak would confirm the identity of the compound.

| Chromatographic Method | Application in the Study of this compound | Key Parameters |

| HPLC | Purity assessment, quantification, and preparative separation. | Column type (e.g., C18), mobile phase, flow rate, detector wavelength. |

| GC-MS | Purity assessment and structural confirmation of volatile impurities or the compound itself if stable. | Column type, temperature program, ionization method. |

X-ray Crystallography for Solid-State Molecular Architecture

| Crystallographic Parameter | Expected Value/Feature for this compound | Reference Data from Related Structures |

| S-S Bond Length | ~2.05 Å | Observed in similar disulfide structures. |

| C-S-S-C Dihedral Angle | Approximately 70-90° | 70.70(5)° in a related dithiol-2-one disulfide. nih.gov |

| Intermolecular Interactions | C-H···N, C-H···S hydrogen bonds, π-π stacking. | Observed in the crystal packing of various thiazole derivatives. nih.gov |

Electrochemical Studies of Disulfane (B1208498) Redox Properties and Stability

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox behavior of compounds. For this compound, these studies would provide information on the stability of the disulfide bond and its propensity to undergo reduction to the corresponding thiol or oxidation to other sulfur-containing species. The thiazole ring itself can also be electroactive. While specific electrochemical data for this compound is not available in the provided search results, studies on related thiazole and thiadiazole derivatives indicate that these heterocyclic systems can be involved in redox processes. mdpi.com The electrochemical behavior is often studied in the context of developing new materials with specific electronic properties or for understanding reaction mechanisms.

| Electrochemical Parameter | Information Gained for this compound |

| Reduction Potential | Energy required to break the S-S bond and form the corresponding thiols. |

| Oxidation Potential | Energy required to oxidize the sulfur atoms or the thiazole ring. |

| Reversibility of Redox Processes | Stability of the generated radical ions or other intermediate species. |

Photophysical Characterization, if applicable

Photophysical characterization, including UV-Vis absorption and fluorescence spectroscopy, is used to study how a molecule interacts with light. Thiazole-containing compounds can exhibit interesting photophysical properties. nih.gov UV-Vis spectroscopy would reveal the electronic transitions within this compound, likely showing absorptions corresponding to π-π* transitions in the thiazole rings.

Fluorescence spectroscopy would determine if the molecule emits light after excitation and at what wavelength and efficiency. While some thiazole derivatives are known to be fluorescent, the presence of the disulfide bridge might influence these properties, potentially leading to quenching of fluorescence. nih.govresearchgate.net Studies on related thiazolothiazole derivatives have shown that their photophysical properties are highly dependent on their molecular structure and packing in the solid state. mdpi.com

| Photophysical Technique | Information Gained for this compound | Observations in Related Systems |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax), related to electronic transitions. | Thiazole-azo dyes show absorption in the visible region. nih.gov |

| Fluorescence Spectroscopy | Emission spectra, quantum yield, and fluorescence lifetime. | Some thiazole and thiadiazole derivatives exhibit fluorescence, which can be sensitive to the molecular environment. nih.govresearchgate.net |

Future Directions and Translational Research Opportunities

Development of Novel and Sustainable Synthetic Pathways

The advancement of 1,2-Bis(4-methylthiazol-2-yl)disulfane from a laboratory curiosity to a viable therapeutic or industrial agent hinges on the development of efficient and environmentally conscious synthetic methods. The original synthesis of 2-thiazolethiol and its corresponding disulfide was reported in the mid-20th century acs.org. Future research should focus on modernizing these pathways.

Green chemistry principles offer a roadmap for this development. Researchers are increasingly exploring sustainable methods for creating both thiazole (B1198619) and disulfide moieties. For instance, molybdenum-catalyzed selective oxidation of thiols using green oxidants like H₂O₂ or air presents a sustainable route to disulfide bonds rsc.org. Similarly, eco-friendly, one-pot synthesis methods for thiazole derivatives, such as those using grinding techniques under solvent-free conditions or employing recyclable biocatalysts like chitosan (B1678972) hydrogels, have been successfully developed researchgate.netmdpi.com. Adopting such strategies could lead to higher yields, milder reaction conditions, reduced waste, and scalability, all of which are critical for the compound's future development mdpi.com. The exploration of cascade protocols, which combine multiple reaction steps into a single sequence, could also provide an efficient route to novel derivatives researchgate.net.

Comprehensive Exploration of Broader Pharmacological Activities and Therapeutic Applications

The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities. fabad.org.trnih.gov Thiazole derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties. fabad.org.trnih.govnih.govmdpi.com The presence of two thiazole units in this compound, linked by a disulfide bridge, suggests it is a prime candidate for broad-spectrum biological screening.

Future investigations should systematically evaluate the compound against diverse panels of cancer cell lines, bacterial and fungal strains, and enzymatic assays related to inflammation and oxidative stress. nih.govmdpi.comresearchgate.netbrieflands.com Given that bis-heterocyclic compounds can exhibit unique or enhanced activities, this molecule may possess novel mechanisms of action. nih.govdovepress.com For example, a study on novel bis-thiazole derivatives revealed potent cytotoxic activity against cancer cells through the induction of apoptosis. nih.gov A comprehensive screening effort is the essential first step toward uncovering the full therapeutic potential of this compound.

Table 1: Potential Pharmacological Activities for Screening Based on Related Thiazole Compounds

| Pharmacological Activity | Rationale and Examples from Literature | Citations |

|---|---|---|

| Anticancer | Thiazole is a core component of approved anticancer drugs (e.g., Dasatinib) and numerous experimental agents that inhibit cancer cell migration, invasion, and proliferation. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Antibacterial | The thiazole ring is found in penicillin and many synthetic derivatives show potent activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com | nih.govmdpi.com |

| Antifungal | Various thiazole derivatives have demonstrated significant antifungal activity, in some cases exceeding that of standard drugs. nih.govmdpi.com | nih.govmdpi.com |

| Anti-inflammatory | Thiazole-based compounds are known to act as non-steroidal anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX). brieflands.compharmaguideline.com | brieflands.compharmaguideline.com |

| Antioxidant | The ability of thiazole derivatives to scavenge free radicals has been documented, suggesting potential roles in diseases associated with oxidative stress. tandfonline.com | tandfonline.com |

Design of Targeted Delivery Systems and Prodrug Strategies

The disulfide bond is a key feature that makes this compound intrinsically suitable for prodrug strategies. nih.govrsc.org Prodrugs are inactive molecules that are converted into active drugs within the body, often at a specific target site. nih.gov The disulfide linkage is relatively stable in the oxidative environment of the bloodstream but is readily cleaved in the highly reductive intracellular environment, which has a much higher concentration of glutathione (B108866) (GSH). nih.govnih.gov

This redox sensitivity can be exploited for targeted cancer therapy, as many tumors exhibit elevated GSH levels. nih.govrsc.org In this context, this compound can be viewed as a homodimeric prodrug. Upon entering a cancer cell, the disulfide bond would be cleaved, releasing two molecules of the active agent, 4-methylthiazole-2-thiol (B189695). The therapeutic efficacy would then depend on the biological activity of this thiol.

Future research should focus on:

Confirming the Prodrug Concept: Investigating the cleavage of the disulfide bond in simulated intracellular reductive environments and measuring the release of the thiol monomer.

Evaluating the Active Moiety: Determining the specific pharmacological activity (e.g., cytotoxicity) of the released 4-methylthiazole-2-thiol.

Heterodimeric Prodrugs: Using the 4-methylthiazole-2-yl)disulfanyl moiety as a carrier to deliver a different, highly potent drug. The disulfide would act as a cleavable linker, releasing both the thiazole derivative and the second drug, potentially leading to synergistic effects. researchgate.net

Synergy Studies with Established Therapeutic Agents

Should initial screenings reveal significant pharmacological activity, particularly in oncology, a crucial next step is to investigate potential synergies with existing drugs. Combination therapy is a cornerstone of modern cancer treatment, often used to increase efficacy, reduce toxicity, and overcome drug resistance. nih.gov

Future studies could pair this compound with established chemotherapeutic agents or targeted therapies. For instance, if the compound shows activity against a particular cancer type, it could be tested in combination with the standard-of-care drugs for that malignancy. The goal would be to identify combinations that produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. Such findings would significantly elevate the compound's translational potential.

Preclinical Development and Clinical Translational Research Potential

A compound's journey from a promising "hit" to a clinical candidate involves a rigorous preclinical development pipeline. For this compound, a positive outcome in initial pharmacological screenings would trigger this process. Many thiazole derivatives have been advanced to preclinical stages, demonstrating a clear development path for this class of compounds. nih.gov

The preclinical program would involve:

Lead Optimization: Synthesizing and testing analogues of the parent compound to improve potency, selectivity, and pharmacokinetic properties.

In Vitro Mechanistic Studies: Elucidating the precise mechanism of action, such as identifying the specific enzyme or cellular pathway it targets. nih.gov This could involve assays for apoptosis induction, cell cycle arrest, and inhibition of key signaling proteins. nih.govnih.gov

ADME/Tox Profiling: Assessing the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its preliminary toxicity profile.

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease (e.g., tumor xenograft models for cancer).

Successful completion of these preclinical stages is a prerequisite for filing an Investigational New Drug (IND) application and initiating human clinical trials, representing the ultimate goal of translational research.

Nanotechnology Applications and Material Science Integration

The unique properties of the disulfide bond and the thiazole ring extend their potential beyond direct pharmacology into the realms of nanotechnology and material science.

Nanomedicine: Disulfide-containing molecules are widely used to create redox-responsive nanoparticles for drug delivery. rsc.org The disulfide bond can act as a cleavable linker within self-assembling nanoparticles, which remain intact in circulation but disassemble to release their drug payload inside target cells. nih.gov this compound could be explored as a building block for creating such "smart" nanocarriers.

Material Science: Thiazole-based fused ring systems, such as thiazolo[5,4-d]thiazole, are recognized for their excellent electronic properties and are being developed as semiconductors for applications in organic electronics, including photovoltaics. rsc.org The planar, electron-deficient nature of the thiazole ring facilitates desirable intermolecular π-π stacking. rsc.org Future research could investigate whether this compound or its derivatives can be used to synthesize novel polymers or organic materials with unique electronic, optical, or self-healing properties mediated by the reversible nature of the disulfide bond.

Q & A

Q. What synthetic methodologies are recommended for 1,2-Bis(4-methylthiazol-2-yl)disulfane, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between thiol precursors or oxidative dimerization of thiol-containing intermediates. For example, analogous disulfanes (e.g., 1,2-bis(2-methylallyl)disulfane) are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling, followed by oxidation with agents like iodine or hydrogen peroxide . Optimization includes:

- Catalyst selection : Use palladium or copper catalysts for efficient coupling.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity.

- Yield improvement : Slow addition of oxidizing agents and inert atmosphere (N₂/Ar) prevent side reactions. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., S–S bond ~2.05 Å) and dihedral angles between thiazole rings, critical for understanding conformational flexibility .

- Spectroscopic analysis : ¹H NMR (δ 2.4–2.6 ppm for methyl groups; δ 7.1–7.3 ppm for thiazole protons) and FT-IR (S–S stretch ~500 cm⁻¹) verify functional groups.

- Elemental analysis : Confirms molecular formula (C₁₀H₁₀N₂S₄) with <0.3% deviation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps and charge distribution .

Q. What stability considerations are critical during experimental handling?

Disulfanes are prone to oxidation and thermal decomposition. Best practices include:

- Storage : Under argon at –20°C in amber vials to prevent light-induced degradation.

- Inert atmosphere : Conduct reactions in Schlenk lines or gloveboxes to avoid air exposure.

- Stability assays : Monitor decomposition via HPLC or TLC over 24–72 hours under varying temperatures (4°C to 37°C) .

Advanced Research Questions

Q. How can contradictions in stability or reactivity data under varying experimental conditions be resolved?

Contradictions often arise from solvent polarity, trace oxidants, or temperature fluctuations. Mitigation strategies:

Q. What experimental designs are effective for evaluating biological activity, such as apoptosis induction?

- Cell line selection : Use cancer models (e.g., HepG2 or MCF-7) with high thiol-dependent pathways.

- Dose-response assays : Test 1–100 µM concentrations over 24–72 hours.

- Apoptosis markers : Measure caspase-3/7 activation (fluorometric assays) and mitochondrial membrane potential (JC-1 staining).

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report effect sizes .

Q. How can researchers elucidate the compound’s mechanism of interaction with cellular targets?

- Proteomic profiling : SILAC or ITRAQ labeling identifies proteins with altered expression post-treatment.

- Molecular docking : Simulate binding to redox-sensitive targets like thioredoxin reductase (PDB: 3EAN).

- Knockdown studies : siRNA silencing of suspected targets (e.g., Nrf2) validates functional pathways .

Q. What strategies address challenges in scaling up synthesis for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro